
N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)-1-methylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)-1-methylethyl)acetamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)-1-methylethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-5-methoxyindole as the core structure.
Alkylation: The indole is alkylated using a suitable alkylating agent to introduce the 1-methylethyl group.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)-1-methylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)-1-methylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)-1-methylethyl)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)butanamide
- N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)propionamide
Uniqueness
N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)-1-methylethyl)acetamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
68935-46-6 |
|---|---|
Molecular Formula |
C14H17ClN2O2 |
Molecular Weight |
280.75 g/mol |
IUPAC Name |
N-[1-(6-chloro-5-methoxy-1H-indol-3-yl)propan-2-yl]acetamide |
InChI |
InChI=1S/C14H17ClN2O2/c1-8(17-9(2)18)4-10-7-16-13-6-12(15)14(19-3)5-11(10)13/h5-8,16H,4H2,1-3H3,(H,17,18) |
InChI Key |
DZZMAXLTSPBPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC(=C(C=C21)OC)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


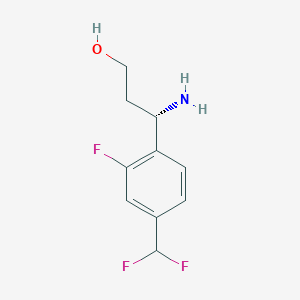
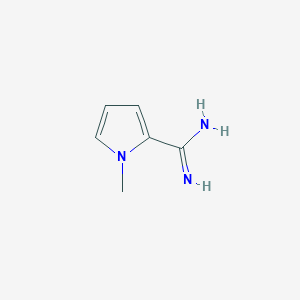

![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione](/img/structure/B13125928.png)
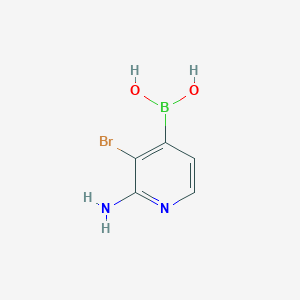
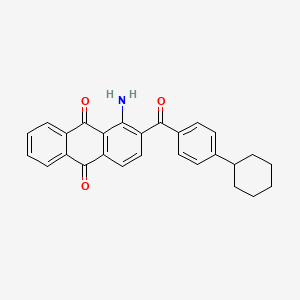

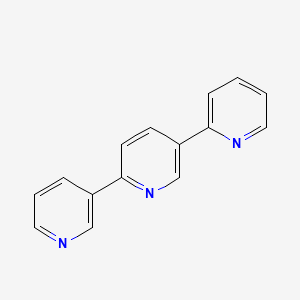
![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)
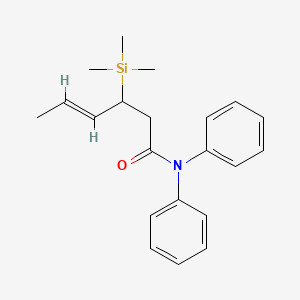
![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)


![azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13125988.png)
